P2,P3 Ketoamide derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The P2,P3 Ketoamide derivative is a class of compounds known for their potent biological activities, particularly in the inhibition of proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P2,P3 Ketoamide derivatives typically involves the incorporation of different substituted phenyl groups at the head group targeting the primed site of the proteasome. The synthetic route often includes the use of α-keto phenylamide derivatives, which are modified at the cap moiety, P1, P2, and P3 side chain positions to optimize their biological activity .
Industrial Production Methods
Industrial production methods for P2,P3 Ketoamide derivatives focus on ensuring the stability and bioavailability of the compound. Recent advancements have led to the development of amorphous and crystalline forms of the compound, which offer better stability and druggability .
Chemical Reactions Analysis
Types of Reactions
P2,P3 Ketoamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidized products.
Reduction: Reduction reactions can modify the ketoamide group to form alcohols or other reduced derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups at the P1, P2, or P3 positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include modified ketoamide derivatives with enhanced biological activities, such as improved protease inhibition and antiviral properties .
Scientific Research Applications
P2,P3 Ketoamide derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as tools for studying protease functions and mechanisms.
Medicine: P2,P3 Ketoamide derivatives are being explored as potential treatments for viral infections, including COVID-19, and various cancers .
Industry: These compounds are used in the development of pharmaceuticals and other biologically active agents
Mechanism of Action
The mechanism of action of P2,P3 Ketoamide derivatives involves the inhibition of proteases by forming a covalent bond with the active site of the enzyme. This interaction disrupts the catalytic activity of the protease, thereby inhibiting its function. The molecular targets include the main protease of SARS-CoV-2 and other viral proteases, as well as proteases involved in cancer cell proliferation .
Comparison with Similar Compounds
P2,P3 Ketoamide derivatives are unique due to their specific structural modifications at the P1, P2, and P3 positions, which enhance their biological activity. Similar compounds include:
Nirmatrelvir: A protease inhibitor used in the treatment of COVID-19.
Boceprevir: An inhibitor of the hepatitis C virus protease.
Glecaprevir: Another hepatitis C virus protease inhibitor with a macrocyclic structure .
These compounds share similar mechanisms of action but differ in their specific structural features and target proteases, highlighting the uniqueness of P2,P3 Ketoamide derivatives in their therapeutic potential.
Properties
Molecular Formula |
C28H38FN5O6S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclobutyl]methyl N-[(3S)-7-(dimethylsulfamoylamino)-1,2-dioxo-1-(pyridin-3-ylmethylamino)heptan-3-yl]carbamate |
InChI |
InChI=1S/C28H38FN5O6S/c1-34(2)41(38,39)32-16-4-3-8-24(25(35)26(36)31-19-22-7-5-15-30-18-22)33-27(37)40-20-28(13-6-14-28)17-21-9-11-23(29)12-10-21/h5,7,9-12,15,18,24,32H,3-4,6,8,13-14,16-17,19-20H2,1-2H3,(H,31,36)(H,33,37)/t24-/m0/s1 |
InChI Key |
AAYZJXOZLLKNGZ-DEOSSOPVSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)NCCCC[C@@H](C(=O)C(=O)NCC1=CN=CC=C1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)S(=O)(=O)NCCCCC(C(=O)C(=O)NCC1=CN=CC=C1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.